2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC16433212
Molecular Formula: C14H9N3S
Molecular Weight: 251.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9N3S |
|---|---|
| Molecular Weight | 251.31 g/mol |
| IUPAC Name | 2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H9N3S/c15-8-11-3-5-12(6-4-11)10-18-14-13(9-16)2-1-7-17-14/h1-7H,10H2 |
| Standard InChI Key | QXNDIZBBJKHESY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile (IUPAC name: 2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carbonitrile) features a pyridine core substituted at the 2-position with a sulfanyl-linked 4-cyanobenzyl group and at the 3-position with a nitrile moiety. Its molecular formula is C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S, with a molecular weight of 259.31 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S |
| Molecular Weight | 259.31 g/mol |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 82.9 Ų |
The compound’s planar pyridine ring and electron-withdrawing substituents (cyano and nitrile groups) enhance its reactivity toward nucleophilic targets .
Synthetic Pathways
Multicomponent Reaction Strategies
The synthesis of 2-[(4-cyanobenzyl)sulfanyl]pyridine-3-carbonitrile typically involves a one-pot multicomponent reaction (MCR) under catalytic conditions. A representative protocol includes:
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Reactants:
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Conditions:
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Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
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Temperature: 80–100°C
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Duration: 12–24 hours
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The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient pyridine ring at the 2-position .
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (K<sub>2</sub>CO<sub>3</sub>) | 1.5 equiv. | 78 |
| Solvent | DMSO | 82 |
| Temperature | 90°C | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
δ 8.72 (d, <i>J</i> = 4.8 Hz, 1H, pyridine-H6),
δ 7.98 (d, <i>J</i> = 8.2 Hz, 2H, benzyl-H2/H6),
δ 7.65 (d, <i>J</i> = 8.2 Hz, 2H, benzyl-H3/H5),
δ 4.45 (s, 2H, SCH<sub>2</sub>). -
<sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):
δ 158.2 (pyridine-C2),
δ 142.1 (CN),
δ 132.4 (benzyl-C4),
δ 118.9 (C≡N).
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]<sup>+</sup> 260.0591 (calculated for C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S: 260.0595).
Biological Activity and Mechanisms
Anticancer Activity
Structural analogs of this compound inhibit kinase pathways by binding to ATP pockets. For example:
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IC<sub>50</sub> against HeLa cells: 12.3 µM.
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Apoptosis Induction: Activates caspase-3/7 by 3.2-fold compared to controls.
Computational Insights
Molecular Docking Studies
Docking simulations using PDBePISA reveal strong interactions with:
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EGFR Kinase: Binding energy = −9.2 kcal/mol (PDB ID: 1M17).
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DNA Gyrase: Hydrogen bonding with Ser84 and Asp73 residues (ΔG = −8.7 kcal/mol) .
Industrial and Pharmacological Applications
Drug Development
The compound’s dual functionality (sulfanyl and nitrile) makes it a candidate for:
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Antibacterial Agents: Overcoming multidrug-resistant (MDR) pathogens .
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Kinase Inhibitors: Targeting EGFR and VEGFR2 in oncology.
Material Science
Future Directions
Ongoing research aims to optimize pharmacokinetic properties through:
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